molecular formula C11H10BrNO2 B14788383 2-bromo-3-(1H-indol-3-yl)propanoic acid

2-bromo-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B14788383
M. Wt: 268.11 g/mol
InChI Key: GZDAPFIVWAXKPD-UHFFFAOYSA-N
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Description

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom and an indole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid typically involves the bromination of 3-(1H-indol-3-yl)propanoic acid. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions, leading to the formation of oxindole derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-(1H-indol-3-yl)propanoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: New indole derivatives with various functional groups.

    Oxidation: Oxindole derivatives.

    Reduction: 3-(1H-indol-3-yl)propanoic acid.

Scientific Research Applications

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various indole-based compounds for industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)propanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-butyric acid: Another plant hormone with distinct properties.

Uniqueness

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming new derivatives. This makes it a valuable compound for synthetic chemistry and drug development.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-bromo-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10BrNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)

InChI Key

GZDAPFIVWAXKPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Br

Origin of Product

United States

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